2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid
Description
2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid is a phenylacetic acid derivative featuring a carbamoyl bridge linking a substituted pyridine ring to the phenyl group. Its molecular formula is C₁₅H₁₄N₂O₄ (calculated molecular weight: 286.28 g/mol). The compound’s key structural elements include:
- A phenyl ring substituted at the ortho position with a carbamoyl (-CONH-) group.
- A 6-methoxypyridin-3-yl moiety attached to the carbamoyl group, introducing a nitrogen-containing heterocycle with a methoxy substituent.
This compound is cataloged as a pyridine-based building block () , suggesting utility in pharmaceutical synthesis or medicinal chemistry. Its structural complexity and functional groups make it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-6-11(9-16-13)17-15(20)12-5-3-2-4-10(12)8-14(18)19/h2-7,9H,8H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXMHSWUSLAQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid involves multiple steps, typically starting with the preparation of the 6-methoxypyridin-3-yl derivative. This is followed by the formation of the carbamoyl group and subsequent coupling with phenylacetic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: In drug development, particularly for its potential therapeutic properties.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid with analogous compounds identified in the literature:
*Note: Discrepancies exist in the molecular formula listed in for this compound.
Key Comparative Insights
Heterocyclic vs. Phenyl Substituents
- Pyridine’s nitrogen atom may improve solubility in polar solvents.
Functional Group Modifications
- Fluorine Substitution: The difluoro and trifluoromethyl groups in analogs (e.g., 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid and 2-[3-(trifluoromethyl)phenyl]propanoic acid) improve metabolic resistance and binding affinity to hydrophobic pockets in target proteins .
- Carbamoyl vs.
Pharmacological Implications
- 2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid (CAS 1017777-83-1) shares a halogenated phenylacetic acid structure with nonsteroidal anti-inflammatory drugs (NSAIDs), hinting at anti-inflammatory applications .
Computational and Experimental Relevance
- AutoDock Vina (), a widely used molecular docking tool, could predict the binding modes of these compounds to biological targets. For instance, the carbamoyl group in the target compound may anchor it to catalytic residues in enzymes, while fluorine substitutions in analogs optimize van der Waals interactions .
Biological Activity
2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a methoxypyridine moiety and a phenylacetic acid framework, suggests various mechanisms of action that may be relevant in therapeutic contexts.
- Molecular Formula : C15H14N2O4
- Molecular Weight : 286.287 g/mol
- CAS Number : 811841-72-2
Research indicates that this compound may exhibit several biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that derivatives of phenylacetic acid, which share structural similarities with our compound, demonstrate significant antibacterial properties. For instance, phenylacetic acid (PAA) has been shown to disrupt cell membrane integrity and inhibit protein synthesis in bacterial cells, leading to cell death .
- Anticancer Potential : The structural features of this compound may allow it to interact with specific signaling pathways involved in cancer progression. Similar compounds have been noted for their ability to modulate cellular pathways related to apoptosis and proliferation.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds indicates that this compound possesses unique features that may confer distinct biological activities.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3-Methylphenyl)aminopyrimidin-2-yl}aminophenyl acetic acid | C20H19N5O3 | Contains a pyrimidine core; known for anti-cancer properties. |
| 2-[3-(2-Carbamoylindol-1-yl)phenyl]acetic acid | C17H14N2O3 | Indole derivative; exhibits anti-inflammatory effects. |
| 6-(5-Amino-2-chlorophenyl)pyridine-3-carboxamide | C13H11ClN4O | Chlorinated variant; potential antibacterial activity. |
Case Studies and Research Findings
- Antibacterial Mechanism Study : A study on phenylacetic acid revealed that it exerts its antibacterial effects by damaging cell membranes and inhibiting key metabolic processes in Agrobacterium tumefaciens, a plant pathogen. This suggests that similar mechanisms may be explored for this compound .
- Potential Applications in Cancer Therapy : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through the modulation of specific signaling pathways, such as the PI3K/Akt pathway. This highlights the potential for further investigation into the anticancer properties of this compound.
Future Directions
Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
- Mechanistic Studies : Detailed mechanistic studies to understand how this compound interacts with cellular targets.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and selectivity.
Q & A
Q. What are the recommended computational methods for predicting the binding interactions of 2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid with biological targets?
To predict binding modes, use molecular docking tools like AutoDock Vina , which offers improved speed and accuracy for binding mode predictions compared to older versions (e.g., AutoDock 4). Key steps include:
- Prepare the ligand and receptor files (PDBQT format).
- Define the search space using a grid box centered on the target’s active site.
- Run multithreaded docking to leverage computational efficiency .
- Cluster results to identify dominant binding conformations.
Validation against experimental data (e.g., crystallographic structures) is critical to ensure reliability.
Q. How can researchers optimize the synthesis of this compound using existing building blocks?
Leverage structurally similar fragments, such as pyridinecarboxylate esters (e.g., phenyl 2-methoxy-3-pyridinecarboxylate, CAS 415710-23-5) or acetic acid derivatives (e.g., 2-(difluoromethyl)quinoline-3-carboxylic acid, CAS 2228654-04-2). Example strategies:
- Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the carbamoyl and acetic acid moieties.
- Protection/Deprotection : Temporarily protect reactive groups (e.g., tert-butyl esters) during synthesis, as seen in patent examples .
- Purification : Employ HPLC with conditions similar to those used for related compounds (e.g., retention time 1.23 minutes under SQD-FA05 conditions) .
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
- HPLC : Use high-performance liquid chromatography with UV detection (e.g., C18 column, gradient elution) to assess purity (>95% as per standards in ).
- LC-MS : Confirm molecular weight (e.g., m/z 757 [M+H]+ observed in related compounds) .
- NMR : Analyze ¹H/¹³C spectra to verify the methoxypyridin-3-yl and phenylacetic acid groups.
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved for this compound?
- Dose-Response Analysis : Test activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Off-Target Screening : Use panels like Eurofins’ CEREP to rule out interactions with unrelated receptors.
- Metabolite Identification : Employ BioTransformer or similar tools to predict metabolites (e.g., sulfated or hydroxylated derivatives) that may alter activity .
- Structural Dynamics : Perform molecular dynamics simulations to assess conformational stability in binding pockets .
Q. What experimental designs are recommended for in vivo studies of this compound?
- Formulation : Use biocompatible solvents (e.g., PEG-400/saline mixtures) to enhance solubility.
- Dosing Routes : Consider intraperitoneal or oral administration, monitoring pharmacokinetics via LC-MS/MS.
- Metabolite Tracking : Incorporate isotopic labeling (e.g., ¹³C-acetic acid moiety) to trace metabolic pathways .
- Safety Profiling : Reference safety data from structurally related compounds (e.g., 2-hydroxyphenylacetic acid, CAS 614-75-5) for preliminary toxicity assessments .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Core Modifications : Replace the 6-methoxypyridine group with fluorinated analogs (e.g., 6-fluoropyridin-3-yl, as in ) to enhance binding.
- Side-Chain Optimization : Introduce bioisosteres (e.g., tetrazine groups, as in ) for click chemistry applications or improved solubility.
- Data-Driven Design : Use machine learning models trained on docking scores (AutoDock Vina) and experimental IC₅₀ values to prioritize analogs .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Co-Crystallization : Use target proteins or fragment-binding partners (e.g., serum albumin) to stabilize the compound.
- Cryoprotection : Add glycerol or ethylene glycol to prevent ice formation during flash-cooling.
- Synchrotron Radiation : Utilize high-intensity X-ray sources (e.g., Diamond Light Source) to resolve weak diffraction patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
